molecular formula C21H21N3OS B2666150 (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 315241-88-4

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2666150
CAS No.: 315241-88-4
M. Wt: 363.48
InChI Key: BYRIRSNLZWRMOT-XDJHFCHBSA-N
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Description

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines a piperazine ring, a thiazole ring, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the formation of the thiazole ring and the introduction of the phenylmethylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a piperazine ring, a thiazole ring, and a phenylmethylidene group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRIRSNLZWRMOT-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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